

8-Methoxyquinoline-2-carboxylic Acid: A Comprehensive Technical Guide for Medicinal Chemistry

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Compound of Interest

Compound Name: 8-Methoxyquinoline-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyquinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a prominent feature in a wide array of natural products and synthetic compounds with diverse and potent pharmacological activities.^{[1][2]} This technical guide provides an in-depth overview of **8-methoxyquinoline-2-carboxylic acid** and its pivotal role in medicinal chemistry, summarizing its synthesis, potential therapeutic applications, and the underlying mechanisms of action. The information is curated to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Synthesis of 8-Methoxyquinoline-2-carboxylic Acid

The synthesis of **8-methoxyquinoline-2-carboxylic acid** can be approached through several established methods for quinoline synthesis. A common and effective strategy involves a multi-step process starting from readily available precursors. One plausible route is the Doebner-von Miller reaction, which is a classic method for synthesizing quinolines from anilines and α,β -unsaturated carbonyl compounds.^{[1][3]} Alternatively, the oxidation of a precursor like 8-methoxy-2-methylquinoline offers a direct route to the desired carboxylic acid.^{[4][5]}

Experimental Protocol: Synthesis via Oxidation of 8-Methoxy-2-methylquinoline

This protocol outlines the synthesis of **8-methoxyquinoline-2-carboxylic acid** from 8-methoxy-2-methylquinoline.

Materials:

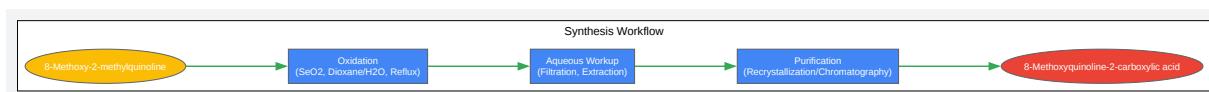
- 8-methoxy-2-methylquinoline
- Selenium dioxide (SeO_2)
- Dioxane
- Water
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Hydrochloric acid (HCl) (concentrated)
- Ethyl acetate
- Magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-methoxy-2-methylquinoline (1 equivalent) in a mixture of dioxane and water.
- Oxidation: Add selenium dioxide (1.2 equivalents) to the solution. Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove solid byproducts.

- Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.
- Acidification and Isolation: Separate the aqueous layer and acidify it with concentrated hydrochloric acid until a precipitate forms.
- Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques, including ^1H NMR, ^{13}C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.



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*Synthesis workflow for **8-methoxyquinoline-2-carboxylic acid**.*

Role in Medicinal Chemistry

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a multitude of biological targets.^[6] **8-Methoxyquinoline-2-carboxylic acid** and its derivatives have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.

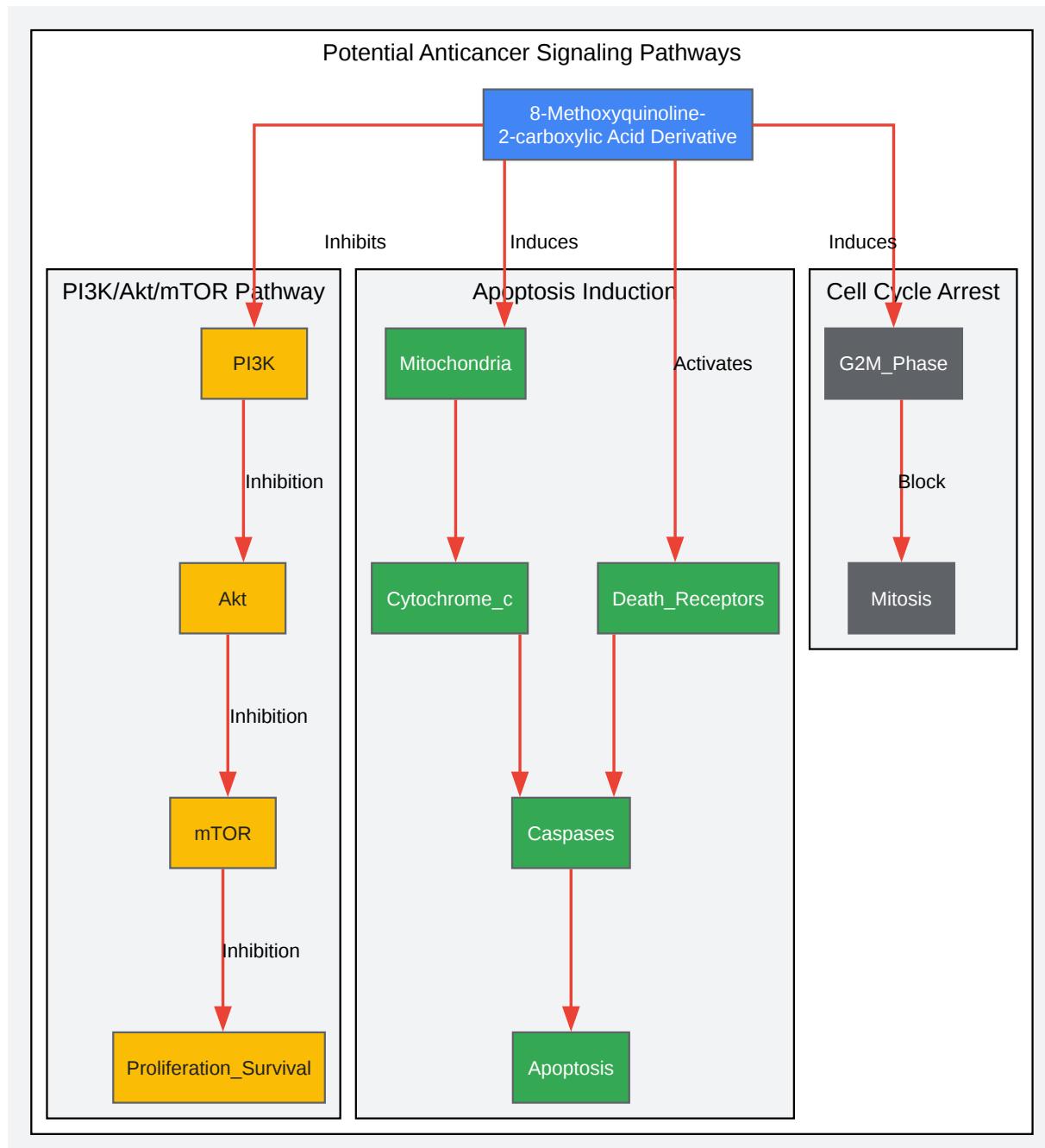
Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.^{[1][2][7]} While specific data for **8-**

methoxyquinoline-2-carboxylic acid is limited, related 8-methoxyquinoline and quinoline-2-carboxylic acid derivatives have shown promising cytotoxic activity against various cancer cell lines.

Potential Mechanisms of Anticancer Action:

- PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling cascade is a critical pathway that is often hyperactivated in cancer, promoting cell proliferation and survival.[\[8\]](#) Some quinoline derivatives have been shown to inhibit key components of this pathway, leading to a reduction in tumor growth.[\[8\]](#)
- Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Quinoline derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[\[9\]](#)[\[10\]](#) This can involve the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).[\[9\]](#)
- Cell Cycle Arrest: By interfering with the cell cycle machinery, quinoline derivatives can halt the proliferation of cancer cells.[\[11\]](#)[\[12\]](#) Arrest is often observed at the G2/M or G1/S phases and is associated with the modulation of cyclin-dependent kinases (CDKs) and cyclins.[\[11\]](#)[\[13\]](#)



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Potential anticancer mechanisms of quinoline derivatives.

Quantitative Data on Related Compounds:

While specific IC₅₀ values for **8-methoxyquinoline-2-carboxylic acid** are not extensively reported, the following table summarizes the cytotoxic activity of related quinoline derivatives against various cancer cell lines to provide a comparative context.

Compound/Derivative	Cell Line	IC ₅₀ (μM)	Reference
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline	HCT116 (Colon)	0.35	[8]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline	Caco-2 (Colon)	0.54	[8]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid	MCF-7 (Breast)	82.9% inhibition at 100 μM	[14]
Quinoline-2-carboxylic acid	PC3 (Prostate)	26 μg/mL	[4]
8-Hydroxyquinoline-2-carbaldehyde	Hep3B (Liver)	6.25 μg/mL	

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[15] Derivatives of 8-hydroxyquinoline, a close structural analog of 8-methoxyquinoline, exhibit potent activity against a broad spectrum of bacteria and fungi.[6][16] The antimicrobial action is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzymatic function.[17]

Potential Mechanisms of Antimicrobial Action:

- Metal Ion Chelation: The nitrogen atom of the quinoline ring and the oxygen atom of the methoxy or hydroxyl group can form stable complexes with metal ions like Fe^{2+} , Zn^{2+} , and Cu^{2+} , disrupting their homeostasis within microbial cells.
- Enzyme Inhibition: By binding to the active sites of essential microbial enzymes, quinoline derivatives can inhibit their function and block critical metabolic pathways.

Quantitative Data on Related Compounds:

The following table presents the Minimum Inhibitory Concentration (MIC) values of related quinoline derivatives against common bacterial strains.

Compound/Derivative	Bacterial Strain	MIC ($\mu\text{g/mL}$)	Reference
8-Methoxy-4-methyl- quinoline derivative (Compound 10)	<i>S. aureus</i>	3.125	[15] [18]
8-Methoxy-4-methyl- quinoline derivative (Compound 11)	<i>B. subtilis</i>	6.25	[15] [18]
8-Methoxy-4-methyl- quinoline derivative (Compound 16)	<i>E. coli</i>	6.25	[15] [18]
8-Hydroxyquinoline derivative (PH176)	MRSA	16 (MIC_{50})	[16] [19]

Antiviral Activity

Several quinoline derivatives have been reported to possess antiviral activity against a range of viruses, including influenza virus and dengue virus.[\[20\]](#)[\[21\]](#) The mechanisms of antiviral action can vary, from inhibiting viral entry and replication to targeting viral enzymes.[\[22\]](#)[\[23\]](#)

Potential Mechanisms of Antiviral Action:

- Inhibition of Viral Enzymes: Quinoline derivatives can act as inhibitors of viral proteases or polymerases, which are essential for viral replication.
- Interference with Viral Entry: Some compounds can block the interaction between the virus and host cell receptors, preventing viral entry.
- Modulation of Host Factors: By targeting host cell pathways that are co-opted by the virus for its replication, these compounds can indirectly inhibit viral propagation.

Quantitative Data on Related Compounds:

The table below shows the antiviral activity of some quinoline derivatives.

Compound/Derivative	Virus	EC ₅₀ /IC ₅₀	Reference
8-Hydroxyquinoline-aminobenzothiazole derivative	Dengue Virus Type 2 Protease	0.91 μM (IC ₅₀)	[24]
5-Sulphonamido-8-hydroxyquinoline derivative	Avian Paramyxovirus Type 1 (APMV-1)	3-4 μ g/egg (IC ₅₀)	[25]
5-Sulphonamido-8-hydroxyquinoline derivative	Laryngotracheitis Virus (LTv)	3-4 μ g/egg (IC ₅₀)	[25]

Detailed Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

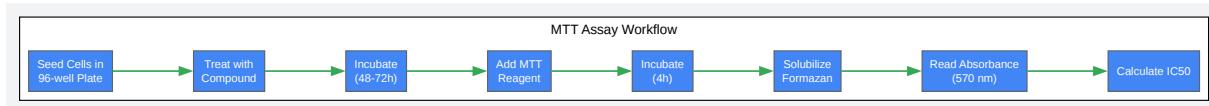
This protocol describes a standard MTT assay to determine the cytotoxic effects of **8-methoxyquinoline-2-carboxylic acid** and its derivatives on cancer cell lines.[\[7\]](#)[\[14\]](#)[\[26\]](#)[\[27\]](#)

Materials:

- Human cancer cell lines (e.g., MCF-7, HCT116, A549)
- Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
- 96-well cell culture plates
- Test compound (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)

Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 μ L of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.
- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 4 hours.
- Formazan Solubilization: Remove the MTT-containing medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.



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Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the test compound against bacterial strains.[\[2\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Test compound (dissolved in an appropriate solvent)
- Bacterial inoculum standardized to 0.5 McFarland

Procedure:

- Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.

- Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Plaque Reduction Assay

This protocol describes a plaque reduction assay to evaluate the antiviral activity of the test compound.[\[15\]](#)[\[18\]](#)[\[28\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)

Materials:

- Susceptible host cell line (e.g., Vero cells)
- Virus stock
- Cell culture medium
- 6-well or 12-well plates
- Test compound
- Overlay medium (e.g., containing carboxymethylcellulose or agarose)
- Crystal violet solution

Procedure:

- Cell Seeding: Seed host cells in plates to form a confluent monolayer.
- Virus Dilution and Treatment: Prepare serial dilutions of the virus and pre-incubate with different concentrations of the test compound for 1 hour.
- Infection: Infect the cell monolayers with the virus-compound mixtures.
- Overlay: After a 1-hour adsorption period, remove the inoculum and add the overlay medium.

- Incubation: Incubate the plates for 2-4 days until plaques are visible.
- Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.
- Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value.

Conclusion

8-Methoxyquinoline-2-carboxylic acid represents a valuable scaffold in medicinal chemistry with the potential for development into novel therapeutic agents. Its structural similarity to other biologically active quinolines suggests a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. While further research is needed to fully elucidate the specific mechanisms of action and to obtain comprehensive quantitative data for this particular compound, the existing literature on related derivatives provides a strong foundation for future drug discovery and development efforts. The detailed protocols provided in this guide offer a starting point for researchers to synthesize and evaluate the biological potential of **8-methoxyquinoline-2-carboxylic acid** and its analogs.

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